

Comparative Analysis of NF023 Cross-Reactivity with Purinergic Receptors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NF023

Cat. No.: B10763224

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For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Selectivity Profile of the P2X1 Receptor Antagonist, **NF023**.

This guide provides a detailed comparison of the pharmacological activity of **NF023** across various purinergic receptor subtypes. The data presented herein has been compiled from multiple experimental sources to offer an objective overview of the compound's selectivity and potential for off-target effects.

Executive Summary

NF023 is a potent and selective competitive antagonist of the P2X1 receptor.^[1] Experimental data consistently demonstrates its high affinity for the P2X1 subtype, with significantly lower potency at other P2X receptors. While broadly selective over the P2Y family of receptors, some interaction with the P2Y1 subtype has been observed at higher concentrations. Additionally, **NF023** exhibits inhibitory activity towards the α -subunit of G_o/G_i proteins. This guide provides the quantitative data, experimental methodologies, and signaling pathway context to aid researchers in the evaluation and application of **NF023** in their studies.

Quantitative Comparison of NF023 Activity

The inhibitory potency of **NF023** has been determined across a range of purinergic receptors and the G_o/G_i α -subunit. The following tables summarize the available quantitative data, primarily presented as IC₅₀ (half-maximal inhibitory concentration) or pK₉ (the negative logarithm of the antagonist's equilibrium dissociation constant) values.

P2X Receptor Subtypes

Receptor Subtype	Species	IC ₅₀ (μM)	Reference
P2X ₁	Human	0.21	[1]
Rat	0.24	[2]	
P2X ₂	Human	> 50	[1]
P2X ₃	Human	28.9	[1]
Rat	8.5	[2]	
P2X ₄	Human	> 100	[1]

P2Y Receptor Subtypes

While **NF023** is generally reported to be selective over P2Y receptors, specific IC₅₀ values are not widely available in the literature.[1] However, one study has quantified its activity at the human P2Y₁ receptor.

Receptor Subtype	Species	Apparent pK ₉	Reference
P2Y ₁	Human	5.0	[3]

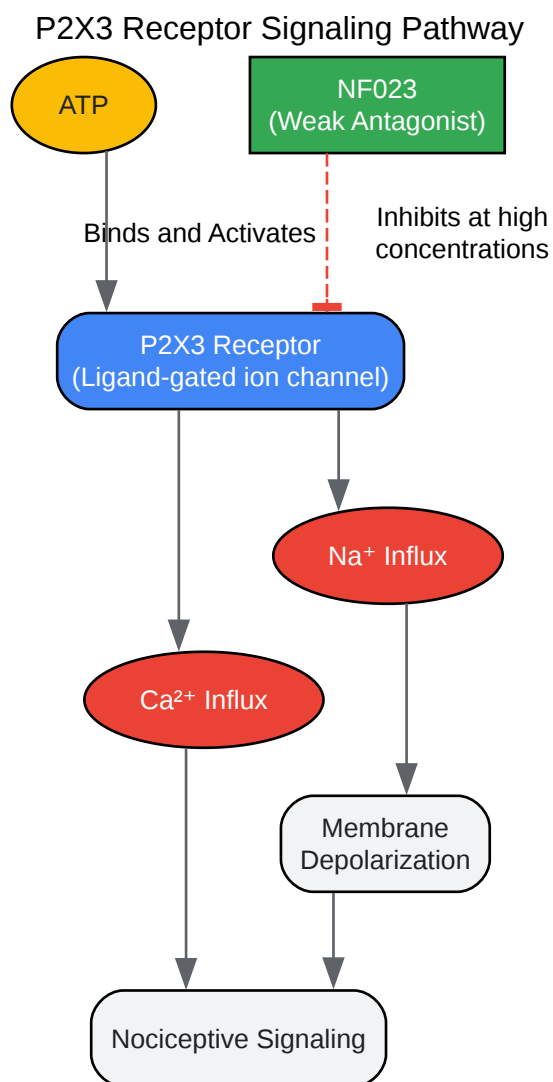
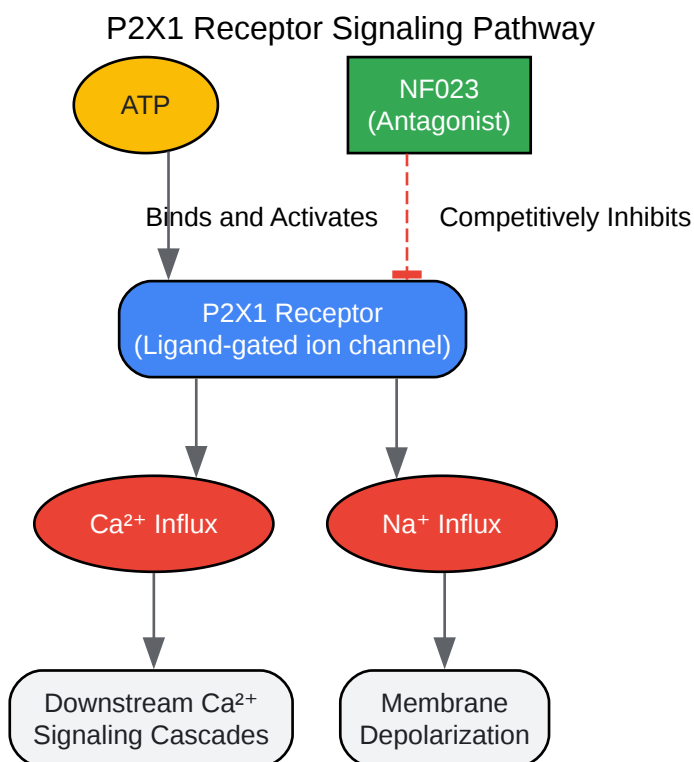
An apparent pK₉ value of 5.0 corresponds to a K₉ value of 10 μM.

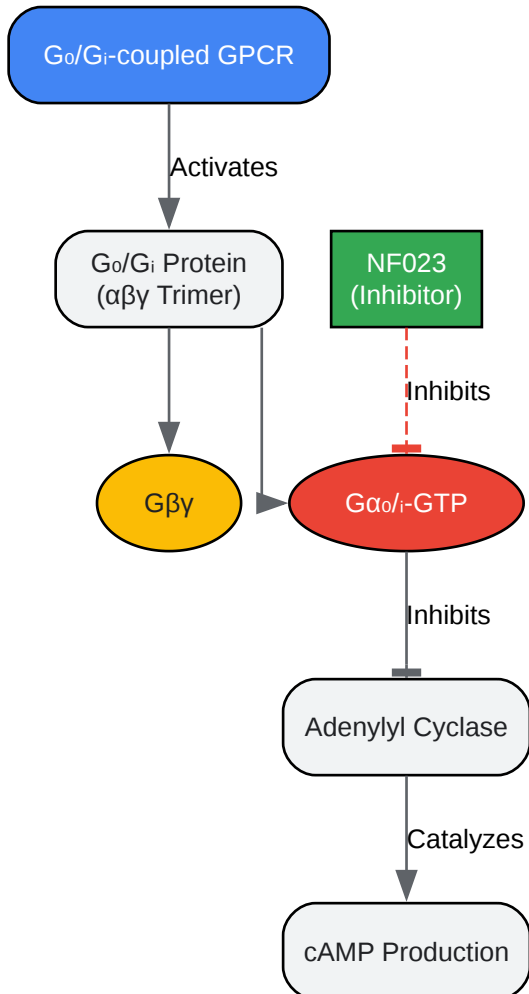
Other Molecular Targets

Target	EC ₅₀ (nM)	Reference
G _o /G _i α-subunit	~300	[1]

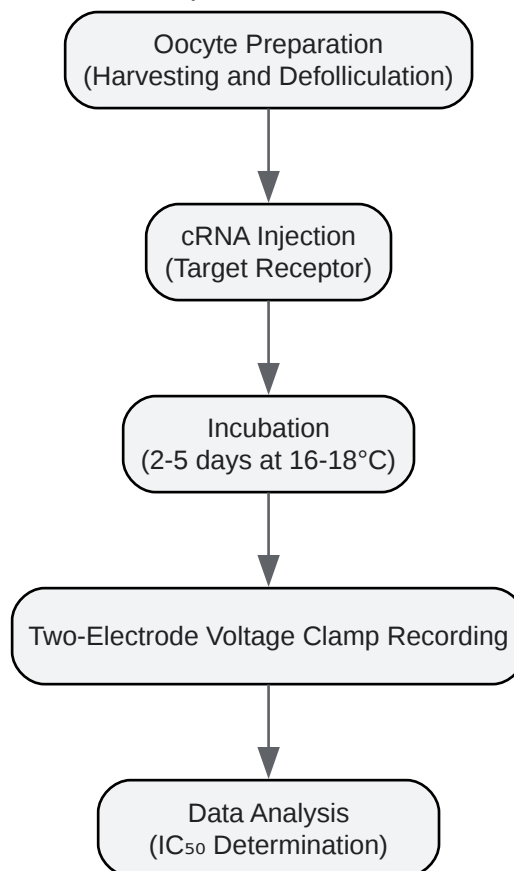
Signaling Pathways

To provide a functional context for the cross-reactivity data, the following diagrams illustrate the canonical signaling pathways of the primary targets of **NF023**.

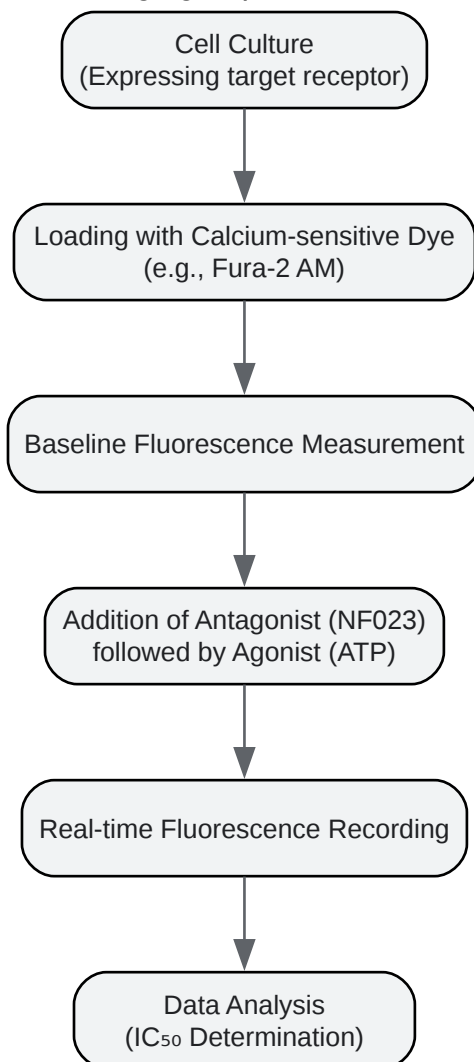


Go/Gi α -Subunit Signaling Pathway

TEVC Experimental Workflow



Calcium Imaging Experimental Workflow



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